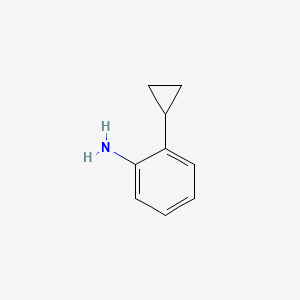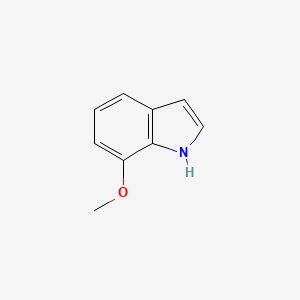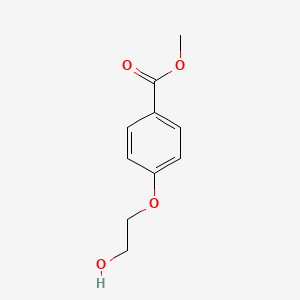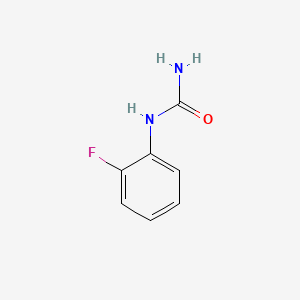
(2-氟苯基)脲
描述
“(2-Fluorophenyl)urea” is a chemical compound with the molecular formula C7H7FN2O . It is used in laboratory chemicals .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)urea” can be represented by the InChI string: InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) . The Canonical SMILES representation is C1=CC=C(C(=C1)NC(=O)N)F .
Physical And Chemical Properties Analysis
“(2-Fluorophenyl)urea” has a molecular weight of 154.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 154.05424101 g/mol . The Topological Polar Surface Area of the compound is 55.1 Ų .
科学研究应用
除草剂开发:Gardner等人(1985年)探讨了N-环丙基-N′-(2-氟苯基)脲作为谷子中选择性除草剂的应用,展示了其有效性,并评估了类似物的植物毒性属性 (Gardner et al., 1985)。
抗真菌剂:Mishra等人(2000年)研究了各种衍生物,包括N(1)-和N(3)-(4-氟苯基)脲的抗真菌活性,突出了它们对黑曲霉和氧化伏尔康菌等真菌的有效性 (Mishra et al., 2000)。
分子成像剂:Ilovich等人(2008年)合成了几种基于N-苯基-N'-{4-(4-喹啉氧基)苯基}脲骨架的VEGFR-2/PDGFR双抑制剂,可作为血管生成过程的潜在PET生物标记物 (Ilovich et al., 2008)。
酶抑制:Burmistrov等人(2019年)的研究表明,含有2-氟苯基片段的一系列可溶性环氧化物水解酶(sEH)抑制剂是有效的,表明了潜在的生物医学应用 (Burmistrov et al., 2019)。
- 在各种分析应用中有用 (Helal & Kim, 2010)。
抗微生物剂合成:Haranath等人(2007年)合成了具有良好抗微生物活性的取代苯并噁唑磷氮脲,展示了这些化合物在医学应用中的潜力 (Haranath et al., 2007)。
荧光染料开发:Frath等人(2012年)研究了一种含硼酰氮基荧光团的硝基苯基化合物,并将其转化为包括脲在内的各种衍生物,这些衍生物在生物标记实验中用作荧光染料 (Frath et al., 2012)。
氟发色脲在阴离子传感中的应用:Amendola等人(2013年)研究了氟发色脲的阴离子结合倾向,揭示了它们在新型阴离子传感材料开发中的潜在用途 (Amendola et al., 2013)。
晶体工程中的多形性:Capacci-Daniel等人(2016年)对1,3-双(3-氟苯基)脲进行了研究,展示了不同的多形形式,有助于理解晶体结构中的氢键和分子排列 (Capacci-Daniel et al., 2016)。
氟化物离子传感器的合成:Rani等人(2020年)开发了基于脲连接的1,2,3-三唑基传感器,用于选择性检测氟离子,突出了它们在化学传感技术中的应用 (Rani et al., 2020)。
安全和危害
作用机制
Target of Action
It’s worth noting that urea derivatives, in general, have been found to interact with a variety of biological targets, depending on their specific structures .
Mode of Action
It’s known that urea derivatives can interact with their targets in various ways, often leading to changes in cellular processes . The presence of the fluorophenyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its effects .
Biochemical Pathways
Urea derivatives can impact a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the fluorophenyl group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Urea derivatives can have a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
属性
IUPAC Name |
(2-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVOCWEWJXILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215854 | |
| Record name | (2-Fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)urea | |
CAS RN |
656-31-5 | |
| Record name | N-(2-Fluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 656-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Fluorophenyl)urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN4P4BDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (2-Fluorophenyl)urea derivatives interesting for insecticidal development?
A1: Research suggests that incorporating a (2-Fluorophenyl)urea moiety into nicotinic acid derivatives can significantly enhance their insecticidal activity. [] This is likely due to the specific interactions this structural element can have with biological targets within insects. For example, one study synthesized a series of nicotinic acid derivatives containing the (2-Fluorophenyl)urea group and found them to be effective against pests like the Green Peach Aphid (Myzus persicae), American bollworm (Helicoverpa armigera), and Maize weevil (Sitophilus zeamais). [] This highlights the potential of (2-Fluorophenyl)urea derivatives as a scaffold for developing novel insecticides.
Q2: How does the structure of (2-Fluorophenyl)urea derivatives relate to their biological activity?
A2: The presence of the (2-Fluorophenyl)urea group appears crucial for the biological activity of these compounds. [] Specifically, attaching various substituents to the nicotinic acid core, including (2-Fluorophenyl)urea, led to compounds with varying degrees of insecticidal activity. [] This suggests that modifications to the core structure, along with the presence of the (2-Fluorophenyl)urea group, can significantly influence the interaction with biological targets and, consequently, the overall potency. This structure-activity relationship is key for designing more effective and targeted insecticides.
Q3: What research has been done on (2-Fluorophenyl)urea derivatives beyond insecticidal applications?
A3: Interestingly, (2-Fluorophenyl)urea derivatives have also been investigated for their potential in inhibiting specific enzymes. For instance, one study explored the use of (2-Fluorophenyl)urea in developing soluble epoxide hydrolase (sEH) inhibitors. [] While the specific details of this research are limited in the provided abstract, it indicates that the biological activity of (2-Fluorophenyl)urea extends beyond insecticidal applications, opening avenues for exploring its potential in other therapeutic areas.
Q4: Are there any studies exploring the binding interactions of (2-Fluorophenyl)urea derivatives with their targets?
A4: Yes, research has explored the interactions of (2-Fluorophenyl)urea derivatives with specific protein targets. One study investigated the crystal structure of 3-oxoacyl-(acyl-carrier-protein) reductase (FabG) from Pseudomonas aeruginosa in complex with a compound containing a (2-Fluorophenyl)urea moiety. [] While the abstract doesn't delve into specific binding details, the determination of this complex structure at a 2.7Å resolution suggests the possibility of analyzing the interaction interface. [] This information is valuable for understanding the mechanism of action of (2-Fluorophenyl)urea derivatives and could guide the development of more potent and selective inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



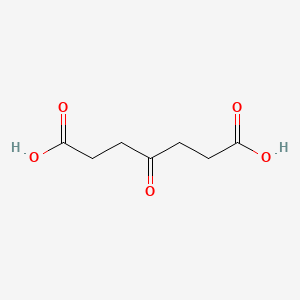
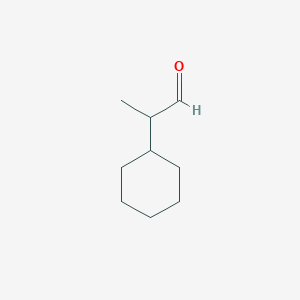
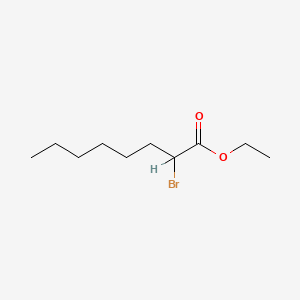

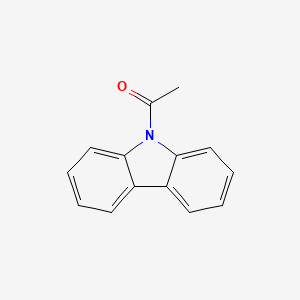


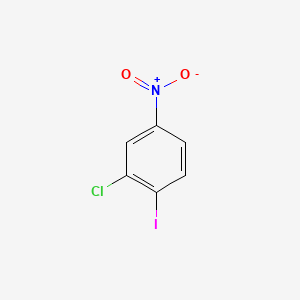
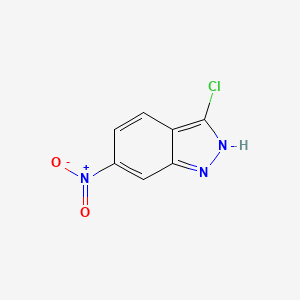
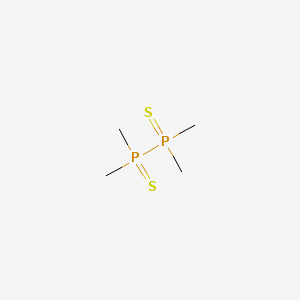
![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)
